![molecular formula C21H21Cl2NO3 B1613986 3,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-57-5](/img/structure/B1613986.png)
3,4-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
The compound “3,4-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the molecular formula C21H21Cl2NO3 . Its IUPAC name is (3,4-dichlorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of this compound includes a benzophenone core, which is substituted with two chlorine atoms and a 1,4-dioxa-8-azaspiro[4.5]decyl)methyl group . The exact mass of the molecule is 405.0898489 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.3 g/mol . It has a computed XLogP3-AA value of 4.3, suggesting it has moderate lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 38.8 Ų .Scientific Research Applications
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural complexity and functional groups. It could be used as a precursor for synthesizing novel pharmaceuticals, particularly in the development of drugs with antimicrobial and antitumoral properties. The presence of dichlorophenyl might contribute to the bioactivity of the derivatives .
Biotechnology
In biotechnology, the compound’s unique structure could be utilized in the design of probes or markers for biological assays. Its ability to bind to specific proteins or DNA sequences could make it valuable in gene expression studies or as a part of a drug delivery system targeting specific cells .
Agriculture
While direct applications in agriculture are not well-documented, compounds like 3,4-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone could be investigated for their potential as growth regulators or pesticides. Their activity against certain plant pathogens or pests could be explored, given the dichlorophenyl moiety’s known biological effects .
Materials Science
The compound’s molecular structure suggests it could be used in materials science, particularly in the synthesis of novel polymers or coatings. Its rigid backbone and potential for chemical modification make it a candidate for creating materials with specific mechanical or chemical properties .
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or spectrometry. Its distinctive chemical signature would allow for the precise detection and quantification of similar compounds in complex mixtures .
Chemical Synthesis
As a synthetic intermediate, 3,4-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone could be valuable in constructing complex organic molecules. Its reactive sites are suitable for various chemical transformations, which can be leveraged to build larger, more complex structures .
properties
IUPAC Name |
(3,4-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVQKRFXSCBYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643784 | |
Record name | (3,4-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-57-5 | |
Record name | (3,4-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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